molecular formula C16H20ClNO3 B10869439 Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate

Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate

Cat. No.: B10869439
M. Wt: 309.79 g/mol
InChI Key: GLYCABQXYMSQBH-UHFFFAOYSA-N
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Description

Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate is a chemical compound with a complex structure that includes a benzoate ester, a piperidine ring, and a chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 1-(2-chloropropanoyl)-4-piperidyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

methyl 4-[1-(2-chloropropanoyl)piperidin-4-yl]benzoate

InChI

InChI=1S/C16H20ClNO3/c1-11(17)15(19)18-9-7-13(8-10-18)12-3-5-14(6-4-12)16(20)21-2/h3-6,11,13H,7-10H2,1-2H3

InChI Key

GLYCABQXYMSQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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